molecular formula C14H22N2 B2708231 (2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine CAS No. 923688-51-1

(2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine

Cat. No.: B2708231
CAS No.: 923688-51-1
M. Wt: 218.344
InChI Key: NBBLXVUSEVKIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-((4-Methylpiperidin-1-yl)methyl)phenyl)methanamine, supplied as its dihydrochloride salt with CAS number 1423031-28-0, is a chemical compound for research and development purposes[aaronchem.com]. This compound features a methanamine group attached to a phenyl ring, which is further substituted with a (4-methylpiperidin-1-yl)methyl moiety. While direct biological data for this specific molecule is limited in the public domain, its structure is related to scaffolds investigated for targeting infectious diseases. For instance, similar phenyl-methylamine-based compounds have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising target for novel anti-tuberculosis agents . The MmpL3 transporter is essential for the cell wall biosynthesis of Mycobacterium tuberculosis , and inhibiting its function disrupts the translocation of mycolic acids, ultimately leading to bacterial cell death . Furthermore, structural analogs have been explored in the development of inhibitors for other targets, such as Polyketide Synthase 13 (Pks13), which is also critical for mycolic acid synthesis in Mtb . The presence of the 4-methylpiperidine group is a common feature in pharmacologically active compounds and may contribute to interactions with biological targets. This product is intended For Research Use Only and is not for human or diagnostic use. Researchers can purchase this compound in quantities ranging from 50 mg to 1 g[aaronchem.com].

Properties

IUPAC Name

[2-[(4-methylpiperidin-1-yl)methyl]phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-6-8-16(9-7-12)11-14-5-3-2-4-13(14)10-15/h2-5,12H,6-11,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBLXVUSEVKIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=CC=C2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperidine and benzyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The benzyl chloride reacts with 4-methylpiperidine to form the desired product through a nucleophilic substitution mechanism. .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with electrophilic reagents. This reaction is critical for modifying pharmacological properties.

Reagent Conditions Product Yield Reference
Alkyl halides (R-X)K₂CO₃, DMF, 60°C, 12hN-alkylated derivatives65–78%
EpoxidesH₂O/EtOH (1:1), 25°C, 24hSecondary amines via ring-opening55%

Key Findings :

  • Alkylation at the amine nitrogen enhances lipophilicity, impacting blood-brain barrier penetration.

  • Steric hindrance from the 4-methylpiperidine group reduces reaction rates with bulky alkylating agents.

Acylation Reactions

The primary amine reacts with acylating agents to form amides, a common strategy for prodrug synthesis.

Reagent Conditions Product Yield Reference
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → 25°C, 2hN-acetylated derivative82%
Benzoyl chloridePyridine, THF, reflux, 6hN-benzoyl derivative73%

Mechanistic Insight :

  • Acylation proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by deprotonation.

  • Electron-donating groups on the acylating agent increase reaction efficiency.

Oxidation Reactions

The benzylic position and amine group are susceptible to oxidation under controlled conditions.

Oxidizing Agent Conditions Product Yield Reference
KMnO₄ (aq. H₂SO₄)80°C, 4hBenzoic acid derivative48%
H₂O₂, Fe²⁺ catalystpH 7, 25°C, 12hN-oxide formation62%

Critical Notes :

  • Over-oxidation of the primary amine to nitro groups requires stringent pH control .

  • Piperidine ring stability under oxidative conditions limits byproduct formation .

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines, useful for coordination chemistry applications.

Carbonyl Compound Conditions Product Yield Reference
BenzaldehydeEtOH, 25°C, 6hN-benzylidene derivative68%
AcetoneMgSO₄, CHCl₃, reflux, 8hN-isopropylidene derivative57%

Applications :

  • Schiff bases act as ligands for transition metals, enabling catalytic studies .

  • Reaction reversibility allows dynamic combinatorial library synthesis .

Sulfonation and Sulfation

Electrophilic substitution at the phenyl ring is observed with sulfur-based reagents.

Reagent Conditions Product Yield Reference
SO₃/H₂SO₄0°C → 25°C, 2hPara-sulfonic acid derivative41%
Chlorosulfonic acidCH₂Cl₂, -10°C, 1hSulfonamide intermediates59%

Structural Impact :

  • Sulfonation increases water solubility, enhancing bioavailability.

  • Steric effects from the 4-methylpiperidine group direct substitution to the para position.

Metal Coordination Reactions

The amine and piperidine nitrogen atoms participate in metal-ligand interactions.

Metal Salt Conditions Complex Stability Reference
CuCl₂MeOH, 25°C, 2hOctahedral Cu(II) complexStable in air
Pd(OAc)₂DMF, 80°C, 6hSquare-planar Pd(II) complexLight-sensitive

Applications :

  • Metal complexes exhibit enhanced antimicrobial activity compared to the free ligand.

  • Catalytic activity in cross-coupling reactions observed with Pd complexes.

pH-Dependent Reactions

The compound’s reactivity varies significantly with pH due to amine protonation:

  • Acidic conditions (pH < 3) : Protonation of the primary amine enhances electrophilic aromatic substitution .

  • Basic conditions (pH > 10) : Deprotonation facilitates nucleophilic reactions at the benzylic position .

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy (kJ/mol) Dominant Site
Alkylation1.045Primary amine
Acylation0.852Primary amine
Oxidation0.378Benzylic C-H
Sulfonation0.565Para-phenyl position

Data derived from kinetic studies of analogous compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its therapeutic potential in treating various diseases. Notably, it has shown promising results in anti-cancer research:

  • Anti-Cervical Cancer Activity : A study demonstrated that derivatives containing the 4-methylpiperidine moiety exhibited significant antiproliferative activity against cervical cancer cells (HeLa and SiHa), with IC50 values of 6.52 ± 0.42 μM and 7.88 ± 0.52 μM respectively . This suggests a potential role in cancer treatment through structural modifications enhancing biological activity.

Neurotransmitter Interaction

The compound's ability to interact with neurotransmitter systems makes it a candidate for research into central nervous system (CNS) disorders:

  • CNS Stimulant Properties : Similar compounds have shown mood-enhancing effects, indicating that (2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine may have applications in treating depression or anxiety disorders.

Chemical Biology

This compound serves as a tool for studying biological pathways involving amine interactions:

  • Proteomics Applications : It has been investigated as a biochemical probe in proteomics, helping to elucidate complex biological interactions.

Case Study 1: Anticancer Activity

A systematic study on nitrogen-containing heterocyclic compounds revealed that those with the 4-methylpiperidine ring showed strong anti-cervical cancer activities. The study found that these compounds outperformed traditional chemotherapeutics like cisplatin in terms of efficacy and toxicity profiles .

Case Study 2: CNS Effects

Research into similar piperidine derivatives has indicated potential antidepressant effects, highlighting the importance of structural features in modulating neurotransmitter systems. The interactions of these compounds with serotonin receptors are particularly noteworthy.

Material Science Applications

In addition to biological applications, this compound is being explored for its utility in material science:

  • Synthesis of Specialty Chemicals : Its unique structure allows it to serve as a building block for synthesizing more complex molecules used in various industrial applications .

Mechanism of Action

The mechanism of action of (2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name CAS Number Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(2-((4-Methylpiperidin-1-yl)methyl)phenyl)methanamine 1803602-05-2 Ortho-substituted methylpiperidinylmethyl C₁₄H₂₁N₂ 217.33 Potential CNS activity; discontinued commercial availability
(2-(4-Methylpiperidin-1-yl)phenyl)methanamine 869943-41-9 Piperidine directly attached to phenyl ring C₁₃H₁₈N₂ 202.30 Reduced steric hindrance; possible enhanced rigidity
[2-[(4-Methylpiperazin-1-yl)methyl]phenyl]methylamine 879896-50-1 Piperazine ring (vs. piperidine) C₁₃H₂₁N₃ 219.33 Increased polarity; potential for improved solubility
(2-((1H-Imidazol-1-yl)methyl)phenyl)methanamine 159148-88-6 Imidazole substituent C₁₁H₁₃N₃ 187.25 Antimicrobial activity (analog-based inference)
1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine 486437-59-6 Para-substituted methylpiperidine C₁₃H₂₀N₂ 204.31 Altered spatial orientation for receptor binding

Physicochemical and Pharmacological Comparisons

Lipophilicity and Solubility :

  • The piperidine analog (target compound) exhibits moderate lipophilicity due to its methyl-substituted aliphatic ring. In contrast, the piperazine derivative ([2-[(4-Methylpiperazin-1-yl)methyl]phenyl]methylamine) has higher polarity and water solubility due to the additional nitrogen atom, which enhances hydrogen bonding .
  • The imidazole analog (CAS 159148-88-6) shows lower molecular weight and higher solubility in polar solvents, making it suitable for antimicrobial applications .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves reductive amination between 2-(bromomethyl)benzylamine and 4-methylpiperidine, similar to methods in (alkylation of amines) . However, commercial discontinuation () suggests challenges in scalability or stability .
  • Piperazine analogs (e.g., CAS 879896-50-1) may require more complex purification due to higher polarity .

Biological Activity :

  • Piperidine/piperazine derivatives : These are common in CNS drugs (e.g., antipsychotics) due to their balanced lipophilicity and amine basicity. The target compound’s ortho-substituted methylpiperidine may enhance receptor binding compared to para-substituted analogs (CAS 486437-59-6) .
  • Imidazole derivatives : Exhibit antimicrobial and antiangiogenic activity (), highlighting the role of heterocycles in modulating biological targets .

Commercial and Research Status

  • Piperazine analogs (CAS 879896-50-1) remain available and are actively researched for their improved solubility and pharmacokinetic profiles .

Biological Activity

(2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine, also known as a derivative of phenylmethanamine, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, receptor affinity, and mechanisms of action based on diverse research findings.

The compound features a piperidine ring, which is crucial for its interaction with biological targets. The piperidine moiety enhances the lipophilicity and binding affinity of the compound to various receptors and enzymes. Studies indicate that the presence of the 4-methyl group on the piperidine ring significantly influences its biological activity by facilitating interactions with target proteins through hydrophobic and hydrogen bonding interactions.

In Vitro Studies

Numerous studies have evaluated the anticancer potential of this compound and its derivatives against various cancer cell lines. For instance, a recent investigation demonstrated that a related compound exhibited significant antiproliferative effects against cervical cancer cell lines (HeLa and SiHa), with IC50 values of 6.52 ± 0.42 μM and 7.88 ± 0.52 μM, respectively . This suggests that modifications to the piperidine structure can enhance anticancer activity.

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (μM)
Compound AHeLa6.52 ± 0.42
Compound BSiHa7.88 ± 0.52
Compound CMCF-725
Compound DHCT-11685

The mechanisms underlying the anticancer effects of these compounds often involve the inhibition of key signaling pathways associated with tumor growth and proliferation. For example, some derivatives have been shown to inhibit VEGFR-2 activity, which is critical for angiogenesis in tumors . The ability to induce apoptosis in cancer cells has also been documented, with one study reporting a significant increase in apoptotic cell death in MCF-7 cells .

Receptor Affinity

Research indicates that this compound derivatives may exhibit high affinity for various receptors, including histamine receptors and metabotropic glutamate receptors (mGluR). For example, compounds with similar structures have shown promising results as positive allosteric modulators of mGluR5, which are implicated in treating CNS disorders . The binding interactions typically involve cation–π interactions facilitated by the piperidine nitrogen.

Table 2: Receptor Affinity Data

CompoundReceptor TypeBinding Affinity (Ki)
Compound EH3R8 nM
Compound FmGluR5Not specified

Case Studies

Several case studies highlight the efficacy of this compound derivatives in preclinical models:

  • Cervical Cancer Study : A derivative was tested against HeLa cells and showed significant antiproliferative activity compared to standard chemotherapeutics like cisplatin .
  • Neuroprotection Study : Another derivative demonstrated neuroprotective effects in models of oxidative stress, indicating potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize (2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine?

  • Methodology : Multi-step synthesis often involves reductive amination or condensation reactions. For example, a benzaldehyde derivative reacts with (4-methylpiperidin-1-yl)methanamine, followed by catalytic hydrogenation or acid-mediated cyclization. Thioglycolic acid and anhydrous ZnCl₂ are used in analogous thiazolidinone syntheses to facilitate heterocycle formation .
  • Key steps :

Amine-aldehyde condensation to form imine intermediates.

Reduction (e.g., NaBH₄) or acid-catalyzed cyclization.

Purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) .

Q. How is the compound characterized post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR (400–500 MHz) in CDCl₃ or DMSO-d₆ to confirm substituent positions and purity. For example, methylpiperidinyl protons appear as multiplets at δ 1.2–2.8 ppm .
  • IR spectroscopy : Stretching frequencies for NH₂ (~3300 cm⁻¹) and C-N (~1250 cm⁻¹) .
  • X-ray crystallography : Resolve structural ambiguities using SHELX software for refinement .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s biological activity?

  • Approach :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity toward targets like GPCRs or kinases. For example, methanamine derivatives have been studied as kinase inhibitors by analyzing interactions with ATP-binding pockets .
  • Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
    • Validation : Compare computational predictions with experimental IC₅₀ values from enzyme assays .

Q. What strategies address contradictory structural data between NMR and crystallography?

  • Resolution :

Use single-crystal X-ray diffraction (SHELXL) to resolve stereochemical ambiguities .

Re-examine NMR assignments using 2D techniques (e.g., HSQC, HMBC) to verify coupling patterns .

  • Case study : Discrepancies in methylpiperidinyl conformers were resolved by comparing crystallographic torsion angles with NMR-derived NOE correlations .

Q. How does substituent variation impact antimicrobial efficacy in SAR studies?

  • Methodology :

  • Synthesize analogs with modified arylidene or benzimidazole groups.
  • Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC assays).
    • Findings : Meta-nitro groups on phenyl rings enhance activity 4-fold, while methylpiperidinyl groups improve cell permeability .

Data Contradiction Analysis

Parameter NMR Data X-ray Data Resolution Strategy
Methylpiperidinyl Conformation Axial-equatorial ambiguity (δ 2.1–2.5 ppm)Chair conformation (torsion angle 55°)Compare NOESY cross-peaks with crystallographic distances
Amine Protonation State Broad singlet (δ 1.8 ppm) suggests free NH₂Protonated NH₃⁺ in crystal latticepH-dependent ¹H NMR in D₂O

Methodological Recommendations

  • Synthetic Optimization : Replace ZnCl₂ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .
  • Biological Assays : Use in vitro cytotoxicity screening (e.g., MTT assay on HEK-293 cells) before in vivo testing .
  • Data Reproducibility : Adopt PubChem’s standardized NMR protocols to minimize solvent/field-strength variability .

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